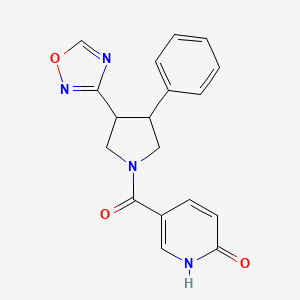
5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound featuring a pyrrolidine ring substituted with a phenyl group and an oxadiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile under acidic or basic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The phenyl group and the pyridin-2(1H)-one moiety are introduced through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The phenyl and pyridin-2(1H)-one moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
Biologically, 5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one has shown potential as a bioactive molecule. It can be used in the design of enzyme inhibitors, receptor modulators, and other biologically active compounds.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of drugs targeting specific diseases, such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyrrolidine rings can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target proteins, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl)pyridin-2(1H)-one: This compound is unique due to the presence of both oxadiazole and pyrrolidine rings, which are less common in similar structures.
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but may lack the pyrrolidine or phenyl groups.
Pyrrolidine Derivatives: These compounds contain the pyrrolidine ring but may not have the oxadiazole or pyridin-2(1H)-one moieties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable scaffold for drug discovery and other scientific research applications.
Propiedades
IUPAC Name |
5-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-16-7-6-13(8-19-16)18(24)22-9-14(12-4-2-1-3-5-12)15(10-22)17-20-11-25-21-17/h1-8,11,14-15H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSAELPMEMQKDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CNC(=O)C=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














